![molecular formula C11H20O2 B108545 2-Undecenoic acid CAS No. 15790-94-0](/img/structure/B108545.png)
2-Undecenoic acid
Overview
Description
2-Undecenoic acid, also known as trans-2-Undecenoic acid or (E)-2-Undecenoic acid, is an α,β-unsaturated carboxylic acid . It is characterized by acid dimers, with the corresponding dimers connected via intermolecular hydrogen bonds of the carboxylic groups C=O···H-O . It is a colorless oil .
Synthesis Analysis
10-Undecenoic acid undergoes copolymerization with ethylene using the metallocene catalyst system Cp 2 ZrCl 2 / methylaluminoxane . In another approach, 10-undecenoic acid-based Polyurethane (PU) structures were synthesized using a two-step process .
Molecular Structure Analysis
The molecular formula of 2-Undecenoic acid is C11H20O2 . It has an average mass of 184.275 Da and a monoisotopic mass of 184.146332 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Undecenoic acid are not extensively documented, it is known that many organic fatty acids exert fungicidal or fungistatic actions .
Physical And Chemical Properties Analysis
2-Undecenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 295.4±9.0 °C at 760 mmHg, and a flash point of 201.1±9.6 °C . It has a molar refractivity of 54.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 198.4±3.0 cm3 .
Scientific Research Applications
Antifungal Therapeutics
2-Undecenoic acid exhibits potent antifungal properties , particularly against dermatophytes like Trichophyton rubrum. It disrupts pivotal processes in fungal cell wall and membrane assembly, lipid metabolism, and pathogenesis. Its ability to modulate the expression of fungal genes critical for virulence makes it a promising candidate for antifungal drug development and combination therapies .
Antimicrobial Agent Synthesis
The compound serves as a precursor for the synthesis of lipidic triazole derivatives . These derivatives have shown significant antibacterial and antifungal activities against plant pathogenic microorganisms like Ralstonia solanacearum and Fusarium oxysporum. The presence of a functional group allows for chemical modifications, enhancing its potential as an antimicrobial agent .
Mechanism of Action
Target of Action
2-Undecenoic acid, also known as (E)-undec-2-enoic acid or undecylenic acid, primarily targets Candida albicans , an opportunistic pathogenic yeast . This yeast has two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae . The filamentous form is associated with active infections and virulence .
Mode of Action
2-Undecenoic acid interacts with its target by inhibiting the morphogenesis of Candida albicans . This means it prevents the yeast from transitioning to its filamentous form, which is associated with active infections . It achieves this by inhibiting fatty acid biosynthesis , which is crucial for the yeast’s growth and development .
Biochemical Pathways
The primary biochemical pathway affected by 2-Undecenoic acid is the fatty acid biosynthesis pathway . By inhibiting this pathway, 2-Undecenoic acid disrupts the normal growth and development of Candida albicans, preventing it from causing an active infection .
Pharmacokinetics
It’s known that 2-undecenoic acid is a fatty acid that is naturally found in the body, specifically in human sweat . It’s also used commercially in various forms, including salts like zinc undecylenate, which are found in topical over-the-counter antifungal agents .
Result of Action
The primary result of 2-Undecenoic acid’s action is the prevention of fungal infections, particularly those caused by Candida albicans . By inhibiting the yeast’s transition to its filamentous form, 2-Undecenoic acid effectively prevents the yeast from causing an active infection .
Action Environment
The efficacy and stability of 2-Undecenoic acid can be influenced by various environmental factors. For instance, the antifungal effects of fatty acid salts, including those of 2-Undecenoic acid, are more sensitive to pH . Therefore, for these salts to be effective in vivo, they must be delivered to the site of fungal overgrowth in the intestinal tract at an acid pH . This can be efficiently accomplished with a nominal amount of a substance in a time-release form, such as betaine HCl, that gradually liberates small quantities of the acid throughout the tract, simultaneously releasing the fatty acid salt .
Safety and Hazards
Future Directions
Recent research has explored the use of 2-Undecenoic acid in the preparation of decorated MCM-41/Polyethylene hybrids by in situ polymerization . It has also been used in the recovery of osmium as membrane nanomaterials through a reduction method . These studies suggest potential future applications of 2-Undecenoic acid in various fields.
properties
IUPAC Name |
(E)-undec-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBVTAVILYDIO-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859617 | |
Record name | trans-2-Undecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Undecenoic acid | |
CAS RN |
15790-94-0, 4189-02-0 | |
Record name | trans-2-Undecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Undecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Undecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Undecenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-undecenoic acid in bacterial communication?
A1: 2-Undecenoic acid acts as a signaling molecule in the diffusible signal factor (DSF) system used by bacteria like Burkholderia cenocepacia []. This communication system influences bacterial behaviors like biofilm formation, motility, and the production of virulence factors [].
Q2: How does the structure of 2-undecenoic acid influence its interaction with catalysts?
A2: The crystal structure of 2-undecenoic acid reveals a molecule where the octyl chain forms an angle of approximately 60° with the acrylic acid fragment []. This structural characteristic can influence its interaction with catalysts. For instance, in the presence of Poly (β-cyclodextrin)-stabilized palladium nanoparticles, the catalytic activity is higher for 10-undecenoic acid compared to 2-undecenoic acid, suggesting a steric effect linked to inclusion complex formation [].
Q3: Are there specific applications of 2-undecenoic acid derivatives in food science?
A3: Yes, certain 2-undecenoic acid derivatives, specifically γ-lactones with unsaturation at the 2 or 3 positions, have been found to impart a characteristic "deep-fat fried" flavor to food products like cottonseed oil at low concentrations (2.5 ppm) []. These compounds also show promise in enhancing the flavor profile of margarine and snack foods [].
Q4: What analytical techniques are employed to study 2-undecenoic acid?
A4: Various analytical methods are used to investigate 2-undecenoic acid. Single reaction monitoring coupled with microfluidics-based chromatography helps quantify 2-undecenoic acid-related protein virulence factors in bacterial secretomes []. Additionally, structural characterization often involves infrared and mass spectrometry to confirm chemical structure [].
Q5: How do different reaction conditions impact the hydrogenation of 2-undecenoic acid?
A5: The hydrogenation of 2-undecenoic acid can be influenced by the reaction environment. Studies using colloidal dispersions of platinum and palladium protected by nonionic surfactants demonstrated regio-selectivity in the hydrogenation process []. Notably, 10-undecenoic acid was hydrogenated more rapidly than 2-undecenoic acid in these organized media, highlighting the impact of the surrounding environment on reaction kinetics [].
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